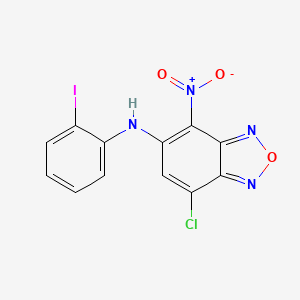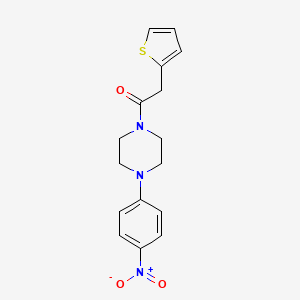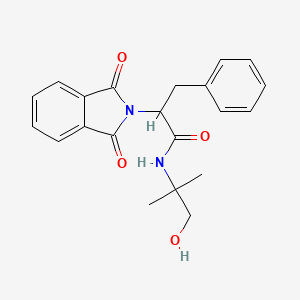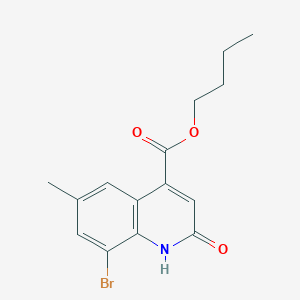
butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate
Vue d'ensemble
Description
Butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate, also known as BQ, is a chemical compound that has been widely studied for its potential applications in scientific research. BQ belongs to the quinolinecarboxylate family and is commonly used as a tool compound in various biological and biochemical studies.
Applications De Recherche Scientifique
Butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate has been widely used as a tool compound in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. This compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, this compound has been used as an inhibitor of protein tyrosine phosphatases, which play a critical role in the regulation of cell signaling pathways.
Mécanisme D'action
The mechanism of action of butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex can then interact with various biological molecules, leading to changes in their function. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can be used to eliminate cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, which may have potential applications in the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate in lab experiments is its high selectivity for metal ions. This compound can be used to selectively detect specific metal ions in complex biological samples. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce cytotoxicity in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on butyl 8-bromo-2-hydroxy-6-methyl-4-quinolinecarboxylate. One direction is to further investigate its potential applications in photodynamic therapy for the treatment of cancer. Another direction is to develop new derivatives of this compound with improved selectivity and reduced toxicity. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. Its high selectivity for metal ions and potential applications in various research fields make it a valuable tool compound. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further research.
Propriétés
IUPAC Name |
butyl 8-bromo-6-methyl-2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-3-4-5-20-15(19)11-8-13(18)17-14-10(11)6-9(2)7-12(14)16/h6-8H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTXHXVRYFGONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



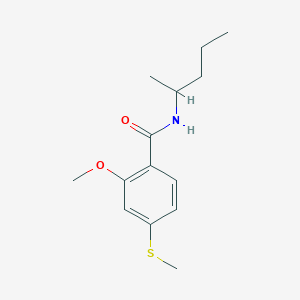
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3953170.png)
![N-(4-sec-butylphenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B3953175.png)
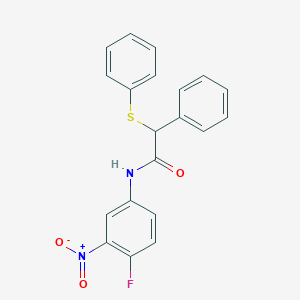

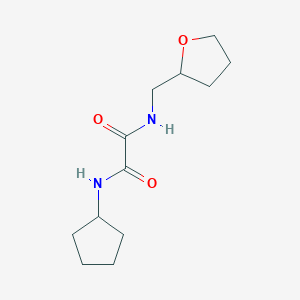
![N-(6-phenoxy-3-pyridinyl)-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2-piperidinecarboxamide](/img/structure/B3953200.png)
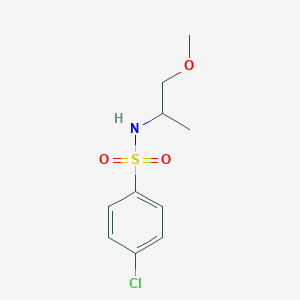
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)
